N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide
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Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methylthio group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Scientific Research Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
Target of Action
N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide, also known as 2-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]propanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the normal cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
Thiazoles, a core structure in this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This leads to the bacterium’s death, contributing to the compound’s anti-tubercular activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound, affecting its stability and efficacy .
Future Directions
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiolating agents such as methyl iodide in the presence of a base.
Amidation: The final step involves the reaction of the methylthio-substituted benzothiazole with isobutyric acid or its derivatives to form the desired amide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-7(2)11(15)14-12-13-9-5-4-8(16-3)6-10(9)17-12/h4-7H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLHFDLGWIETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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